2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

Catalog No.
S1769072
CAS No.
107807-39-6
M.F
C9H5N3O2S
M. Wt
219.218
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

Labeling proteins for chemiluminescent immunoassays often suffers from variable conjugate stability and pH sensitivity. Luminol isothiocyanate (CAS 107807-39-6) addresses this with a reactive isothiocyanate group that forms stable thiourea linkages at pH 9.0-9.5, ideal for pH-sensitive antibodies. • Stable thiourea bond for consistent performance. • Superior hydrolytic stability vs. NHS esters. • Luminol core preserves high quantum yield; isoluminol derivatives reduce output. Supplied as high-purity reagent for reliable R&D.

CAS Number

107807-39-6

Product Name

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione

IUPAC Name

6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C9H5N3O2S

Molecular Weight

219.218

InChI

InChI=1S/C9H5N3O2S/c13-8-6-2-1-5(10-4-15)3-7(6)9(14)12-11-8/h1-3H,(H,11,13)(H,12,14)

InChI Key

VRQLFLNVVWYSTJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N=C=S)C(=O)NNC2=O

Synonyms

Luminol isothiocyanate, 6-Isothiocyanatoluminol, 6-Isothiocyanato-2,3-dihydro-1,4-phthalazinedione, 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione, 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione

Purity

≥95%

Package Size

5 mg, 10 mg, 25 mg

2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione (CAS 107807-39-6), also known as luminol isothiocyanate, is a chemiluminescent labeling reagent. It consists of a luminol core, the light-emitting moiety, functionalized with a reactive isothiocyanate (-NCS) group. This group enables the covalent attachment of the luminol label to primary amines on biomolecules, such as proteins and antibodies, through a stable thiourea linkage. Its primary application is in the development of highly sensitive detection systems, particularly chemiluminescence immunoassays (CLIAs), where it serves as a robust precursor for creating labeled probes.

Research Fit

TRPA1 Tool Compound
Supports moderate ion channel modulation studies
Covalent Labeling Reagent
Enables chemiluminescent detection of amines in HPLC
Isothiocyanate Handle
Dual analytical and bioactive research utility

Substituting this compound with a close analog is often unviable due to significant impacts on performance and processability. Using an isomeric analog, such as isoluminol isothiocyanate, can alter the chemiluminescence quantum yield, as light emission efficiency is highly sensitive to the position of the functional group on the phthalhydrazide core. Furthermore, opting for a luminol derivative with a different reactive group, like an N-hydroxysuccinimide (NHS) ester, introduces critical differences in processability; the isothiocyanate group offers distinct reaction kinetics and hydrolytic stability compared to NHS esters, making direct protocol transfer and consistent conjugate performance unlikely.

Substitution Risk

Lacks Covalent Labeling
Non-isothiocyanato analogs (e.g., luminol) do not possess the reactive group required for stable amine conjugation.
Altered Bioactivity Profile
Reported antimicrobial and antiproliferative properties are linked to the –NCS moiety; analogs lacking this group may exhibit a different biological response.

Processability Advantage: Favorable Conjugation pH Range for Sensitive Biomolecules

The isothiocyanate functional group reacts efficiently with primary amines under moderately alkaline conditions, typically in the pH range of 9.0-9.5. This provides a distinct processing window compared to N-hydroxysuccinimide (NHS) esters, which are most effective at a lower pH of 7.2-8.5. The higher pH optimum for isothiocyanates can be advantageous for specific protein substrates or when trying to avoid reaction with other pH-sensitive functional groups.

Evidence DimensionOptimal pH for Amine Conjugation
Target Compound DatapH 9.0 - 9.5 (for Isothiocyanate group)
Comparator Or BaselineNHS Ester: pH 7.2 - 8.5
Quantified DifferenceOptimal pH range is ~1.5 units higher than for NHS esters
ConditionsAqueous buffer for protein conjugation

This allows for process optimization and selective reactivity, which is critical when working with pH-sensitive proteins or complex biomolecules.

TRPA1 IC50
Cross-study context
70.6 µM
vs HC-030031 7.5 µM, AP-18 4.5 µM
Moderate antagonism profile supports graded channel inhibition studies
Rat TRPA1; allyl isothiocyanate Ca²⁺ assay in HEK293 cells

Handling and Stability: Superior Stability of Thiourea Linkage Post-Conjugation

The isothiocyanate group reacts with primary amines to form a thiourea linkage. While NHS esters form a highly stable amide bond, studies have noted that under certain conditions, thiourea bonds offer robust stability suitable for most immunoassay applications and provide an alternative conjugation chemistry. This makes it a reliable choice for producing stable conjugates for diagnostic and research reagents.

Evidence DimensionResulting Covalent Bond
Target Compound DataThiourea bond
Comparator Or BaselineNHS Ester: Amide bond
Quantified DifferenceDifferent bond chemistry with distinct stability profiles
ConditionsPost-conjugation in aqueous solution

The formation of a stable covalent bond is essential for the reliability, reproducibility, and shelf-life of labeled antibodies and other protein reagents.

Labeling Capability
Class-level
Covalent conjugation feasible
Enables amine-targeted chemiluminescent detection unavailable with non-isothiocyanato analogs
Qualitative differentiation; no head-to-head sensitivity comparison reported

Performance Differentiation: Structural Impact on Chemiluminescence Efficiency

The quantum yield of phthalhydrazide-based labels is highly dependent on the substitution pattern of the core structure. Chemical modification of the amino group on the luminol core is known to decrease its chemiluminescence intensity. In contrast, similar modifications on the isomeric isoluminol core typically cause an increase in light emission intensity. Therefore, while isoluminol derivatives like ABEI may offer higher intrinsic quantum yields, the luminol-based structure of this compound provides a different set of steric and electronic properties that can be advantageous in specific assay environments where the local molecular environment significantly modulates light output.

Evidence DimensionEffect of Amino Group Derivatization on Chemiluminescence Intensity
Target Compound DataLuminol Core: Derivatization generally decreases light intensity
Comparator Or BaselineIsoluminol Core: Derivatization generally increases light intensity
Quantified DifferenceOpposite effect on light emission upon conjugation
ConditionsTypical aqueous chemiluminescence assay conditions

This structural difference is a key selection criterion; it means this compound may provide superior signal-to-noise in assays where the microenvironment of the binding site (e.g., on an antibody) favors the luminol structure, even if its solution-phase quantum yield is lower than an isoluminol analog.

Development of High-Sensitivity Chemiluminescent Immunoassay (CLIA) Kits

This compound is a suitable precursor for creating labeled antibodies or antigens for use in CLIA systems. Its stable linkage and specific chemiluminescent properties make it a reliable choice for developing diagnostic kits where consistent performance is paramount.

Protein Labeling Under Specific pH Constraints

Its optimal conjugation reactivity at a pH of 9.0-9.5 makes it the right choice for labeling proteins that may be sensitive to the lower pH conditions required by other reagents like NHS esters, or for protocols where pH is used to control labeling selectivity.

Probing Protein Microenvironments

As a luminol-core label, it serves as a valuable tool for comparative studies against isoluminol-based labels. Researchers can use it to assess how the local environment of an antibody-antigen binding site differentially affects the light output of the two isomeric cores, providing insights into assay matrix effects.

Application Fit Matrix

Application
Selection Property
Validation Focus
TRPA1 signal modulation
Moderate inhibition profile
Calcium influx endpoint interpretation
HPLC chemiluminescent detection
Covalent amine labeling via –NCS
Detection sensitivity in complex matrices
Cell differentiation research
Reported antiproliferative context
Cell differentiation endpoint validation

XLogP3

1.8

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